molecular formula C19H13ClO3 B2853075 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one CAS No. 243143-61-5

4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one

Cat. No. B2853075
CAS RN: 243143-61-5
M. Wt: 324.76
InChI Key: FBIIXHREOKBCHX-UHFFFAOYSA-N
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Description

The compound “4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one” is a chemical with the molecular formula C19H13ClO3. It has a molecular weight of 324.76 . The compound is available from various suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a chromen-2-one ring . The benzofuran ring is substituted with a chlorine atom and a methyl group, while the chromen-2-one ring is substituted with a methyl group .

Mechanism of Action

Target of Action

The primary target of this compound is Aldose reductase , an enzyme involved in the glucose metabolism . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol.

Mode of Action

It is likely that the compound binds to the active site of the enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of Aldose reductase affects the polyol pathway. This pathway is responsible for the conversion of glucose to sorbitol, which is then converted to fructose. By inhibiting Aldose reductase, this compound can potentially disrupt this pathway, leading to altered glucose metabolism .

Pharmacokinetics

The compound is a small molecule, suggesting it may be well absorbed and distributed throughout the body .

properties

IUPAC Name

4-(5-chloro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIIXHREOKBCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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